molecular formula C21H19N3O B12673751 4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one CAS No. 94109-22-5

4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one

Cat. No.: B12673751
CAS No.: 94109-22-5
M. Wt: 329.4 g/mol
InChI Key: LITYGXHOWXYFMR-UHFFFAOYSA-N
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Description

4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields of science and industry. This compound belongs to the class of perimidines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one typically involves the reaction of perimidines with cyclohexylamine. One method involves the reaction of perimidines with β-nitrostyrene in polyphosphoric acid at 65-70°C for 5 hours . The reaction mixture is then poured into water and neutralized with ammonia solution, resulting in the formation of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the perimidine ring.

    Substitution: Nucleophilic substitution reactions can occur, where the cyclohexylamino group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted perimidines.

Scientific Research Applications

4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one involves its interaction with molecular targets such as enzymes and DNA. The compound can inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription . This inhibition leads to the disruption of DNA processes, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one is unique due to its specific cyclohexylamino substitution, which imparts distinct chemical and biological properties. This substitution enhances its ability to interact with biological targets, making it a promising candidate for further research and development.

Properties

CAS No.

94109-22-5

Molecular Formula

C21H19N3O

Molecular Weight

329.4 g/mol

IUPAC Name

4-(cyclohexylamino)benzo[e]perimidin-7-one

InChI

InChI=1S/C21H19N3O/c25-21-15-9-5-4-8-14(15)19-18-16(21)10-11-17(20(18)23-12-22-19)24-13-6-2-1-3-7-13/h4-5,8-13,24H,1-3,6-7H2

InChI Key

LITYGXHOWXYFMR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C3C4=C(C=C2)C(=O)C5=CC=CC=C5C4=NC=N3

Origin of Product

United States

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